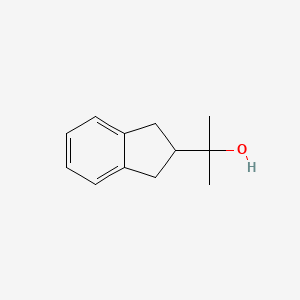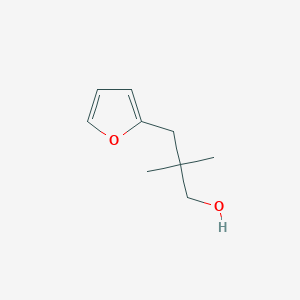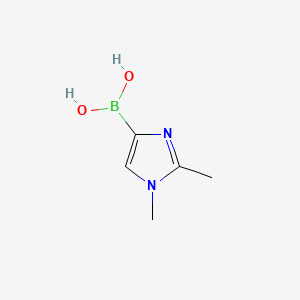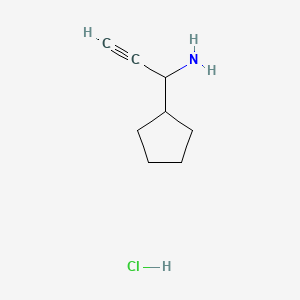
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C11H13N3.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules .
Preparation Methods
The synthesis of 1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. One common route involves the reaction of benzyl bromide with pyrazole in the presence of a base to form 1-benzyl-1H-pyrazole.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process, improve efficiency, and reduce costs.
Chemical Reactions Analysis
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H15Cl2N3 |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
(2-benzylpyrazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c12-8-11-6-7-13-14(11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H |
InChI Key |
FKTVQFGAPCPDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)

![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)

![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)


![1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13552930.png)
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)

![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)
